molecular formula C7H7ClF4N2 B1492036 5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091705-25-6

5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1492036
CAS No.: 2091705-25-6
M. Wt: 230.59 g/mol
InChI Key: DUVNTKMNQPZRJG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl3):

  • δ 4.85 (s, 2H, CH2Cl) : Chloromethyl protons exhibit characteristic deshielding.
  • δ 4.10–4.30 (m, 2H, N-CH2CH2F) : Fluorine coupling splits the methylene protons into a multiplet (²JHF ≈ 47 Hz).
  • δ 6.95 (s, 1H, pyrazole-H) : Aromatic proton at the 4-position.

¹³C NMR (100 MHz, CDCl3):

  • δ 121.5 (q, JCF = 271 Hz, CF3) : Trifluoromethyl carbon showing quartet splitting.
  • δ 45.8 (CH2Cl) : Chloromethyl carbon resonance.
  • δ 142.3 (pyrazole C-3) : Deshielded due to electron-withdrawing CF3 group.

¹⁹F NMR (376 MHz, CDCl3):

  • δ -70.5 (t, J = 9.1 Hz, CF3) : Trifluoromethyl group.
  • δ -218.4 (dt, J = 47 Hz, CHF) : 2-Fluoroethyl fluorine.

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
1125–1170 C-F stretching (CF3)
750–780 C-Cl stretching (CH2Cl)
1520 Pyrazole ring vibration
2980–3100 C-H stretching (aromatic)

The strong C-F and C-Cl absorptions confirm the presence of halogenated substituents.

Mass Spectrometry

  • Molecular Ion Peak : m/z 230.59 ([M]⁺)
  • Fragmentation Pattern :
    • m/z 195.52 ([M-Cl]⁺)
    • m/z 166.44 ([M-CF3]⁺)
    • m/z 109.03 (pyrazole ring + CH2F)

High-resolution mass spectrometry (HRMS) would further validate the molecular formula through exact mass matching.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF4N2/c8-4-5-3-6(7(10,11)12)13-14(5)2-1-9/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVNTKMNQPZRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific pyrazole derivative, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₈H₈ClF₃N₂
  • Molecular Weight : 232.62 g/mol
  • CAS Number : Not explicitly listed but can be derived from the molecular structure.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The biological mechanisms often involve modulation of key metabolic pathways and interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the role of pyrazole derivatives in cancer therapy. For instance, 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been identified as an activator of the M2 isoform of pyruvate kinase (PKM2), which is crucial in cancer metabolism. The activation of PKM2 can lead to altered metabolic pathways in cancer cells, promoting apoptosis and inhibiting proliferation .

Anti-inflammatory Effects

Pyrazole compounds are also known for their anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Data Tables

Biological ActivityCompound NameMechanism of ActionReference
Anticancer3-(Trifluoromethyl)-1H-pyrazole-5-carboxamideActivates PKM2 leading to altered cancer metabolism
Anti-inflammatoryVarious Pyrazole DerivativesInhibition of COX enzymes

Case Study 1: PKM2 Activation

A study published in Nature demonstrated that a series of pyrazole derivatives, including those structurally related to this compound, were effective in activating PKM2. This activation was associated with a significant reduction in tumor growth in xenograft models, suggesting a potential therapeutic application for these compounds in oncology .

Case Study 2: Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects of pyrazoles, researchers found that certain derivatives exhibited potent inhibition of COX-1 and COX-2 enzymes. This inhibition correlated with decreased levels of pro-inflammatory cytokines in vitro and in vivo models, indicating their potential use as anti-inflammatory agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

Substituent-Driven Reactivity and Bioactivity

Substituents at Position 1
  • 1-(4-Methoxyphenyl) analogs (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, ):

    • The 4-methoxyphenyl group enhances π-π stacking interactions in drug-receptor binding.
    • Molecular weight: 352.74 g/mol (vs. ~290 g/mol for the target compound).
    • Applications: Used in COX-2 inhibitor research (e.g., Celecoxib analogs, ).
  • 1-(2-Fluoroethyl) group (Target compound, ): The fluorine atom increases electronegativity and metabolic stability compared to non-fluorinated alkyl chains. Smaller substituent size may improve solubility compared to bulky aryl groups.
Substituents at Position 5
  • 5-(4-Chlorophenyl) ():
    • Aryl groups contribute to planar molecular geometry, favoring interactions with hydrophobic enzyme pockets.
  • 5-(Chloromethyl) (Target compound):
    • Chloromethyl allows for covalent bonding or further derivatization (e.g., coupling with thiols or amines).
Trifluoromethyl Group at Position 3
  • Common in bioactive pyrazoles (e.g., Celecoxib, ):
    • Enhances binding to hydrophobic enzyme regions (e.g., COX-2 active site).
    • Increases resistance to oxidative metabolism due to strong C–F bonds .

Comparison with Non-Pyrazole Heterocycles

  • Tetrazole analogs (e.g., 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole, ):
    • Tetrazole rings offer higher aromaticity and acidity (pKa ~4–5) compared to pyrazoles (pKa ~10–12).
    • Applications: Used as bioisosteres for carboxylic acids in drug design.

Data Table: Comparison of Key Pyrazole Derivatives

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight (g/mol) Key Applications Evidence Source
Target Compound 1-(2-Fluoroethyl), 3-CF3, 5-ClCH2 ~290 (estimated) Drug discovery, agrochemicals 17
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF3 1-(4-MeOPh), 3-CF3, 5-(4-ClPh) 352.74 COX-2 inhibitor research 8, 13
Celecoxib 1-(4-SO2NH2Ph), 3-CF3, 5-(4-MePh) 381.37 Anti-inflammatory drug 3, 12
4-(ClCH2)-5-(difluoromethoxy)-1-Me-3-CF3 1-Me, 3-CF3, 5-(difluoromethoxy) 280.57 Herbicide intermediate 16

Preparation Methods

Pyrazole Ring Formation with Trifluoromethyl Substitution

A common approach to synthesize 3-(trifluoromethyl)-1H-pyrazoles involves the reaction of olefins or α,β-unsaturated ketones bearing trifluoromethyl groups with hydrazines under basic aqueous conditions. For example, the patent WO2014012975A1 describes a process where an olefin containing a trihalomethyl group (such as trifluoromethyl) reacts with hydrazines in the presence of water and a base to afford 5-fluoro-1H-pyrazoles, which are structurally related to trifluoromethyl pyrazoles.

  • Key reagents: Olefin with trifluoromethyl substituent, hydrazine derivatives.
  • Conditions: Aqueous medium, basic pH.
  • Outcome: Formation of pyrazole ring with trifluoromethyl substitution at position 3.

Introduction of the Chloromethyl Group at Position 5

The chloromethyl group at the 5-position can be introduced via halomethylation of the pyrazole ring. This is typically achieved by:

  • Starting from pyrazole-5-carbaldehyde derivatives, which can be converted to chloromethyl analogs by halogenation reactions.
  • Alternatively, direct chloromethylation using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.

While no direct literature source details the exact chloromethylation step for this specific compound, analogous pyrazole derivatives have been functionalized at the 5-position via such halomethylation strategies.

N-Alkylation with 2-Fluoroethyl Group

The N1 position of the pyrazole ring is alkylated with 2-fluoroethyl halides (such as 2-fluoroethyl bromide or chloride) to yield the 1-(2-fluoroethyl) substitution.

  • Typical conditions: Base-mediated N-alkylation using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
  • Outcome: Selective alkylation at the pyrazole nitrogen without affecting other functional groups.

Representative Synthetic Route (Hypothetical Consolidation)

Step Reaction Type Reagents / Conditions Product Intermediate
1 Pyrazole ring formation Reaction of trifluoromethyl-substituted olefin with hydrazine, base, water 3-(trifluoromethyl)-1H-pyrazole
2 Halomethylation Treatment with chloromethylating agent (e.g., chloromethyl methyl ether, HCl) 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
3 N-Alkylation Reaction with 2-fluoroethyl bromide, base (K2CO3), solvent (DMF) This compound

Supporting Research Findings and Analytical Data

  • NMR Characterization: Fluorine NMR (^19F NMR) is crucial for confirming the trifluoromethyl and fluoroethyl groups. For example, related trifluoromethyl pyrazoles show characteristic ^19F NMR signals at around 53.7 ppm (CF3) and 112.1 ppm (fluorine on alkyl chain).
  • Yield and Purity: Optimization studies in related pyrazole syntheses report yields typically ranging from moderate to high (50–85%) depending on reaction conditions and substituents.
  • Stability Considerations: The trifluoromethylhydrazine intermediates are sensitive and have short solution half-lives (~6 h), necessitating controlled reaction conditions to suppress side reactions such as des-CF3 products.

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Limitations
Hydrazine-olefin cyclization Base-mediated reaction in aqueous media Mild conditions, high regioselectivity Sensitive intermediates, aqueous work-up needed
Halomethylation of pyrazole Use of chloromethylating agents Direct introduction of chloromethyl Use of toxic reagents, requires careful control
N-Alkylation with fluoroethyl Alkylation with 2-fluoroethyl halides under basic conditions Selective N-alkylation, straightforward Possible side reactions if not controlled

Summary and Outlook

The preparation of this compound involves a multi-step synthetic route combining pyrazole ring formation, selective halomethylation, and N-alkylation. The key challenges include managing the reactivity of fluorinated intermediates and controlling halomethylation conditions to avoid side reactions.

Advances in fluorinated pyrazole chemistry, including optimized one-pot syntheses and improved handling of trifluoromethylhydrazine intermediates, promise enhanced yields and scalability. Further research into greener and safer chloromethylation methods could improve the environmental profile of the synthesis.

Q & A

Q. What are the optimized synthetic routes for 5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example:

  • Step 1: React 2-fluoroethylhydrazine with a trifluoromethyl-substituted diketone precursor.
  • Step 2: Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., CH₂Cl₂/FeCl₃) under anhydrous conditions .
    Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric control of chloromethylation to minimize side reactions. Yields range from 45–70%, with purity confirmed by HPLC .

Q. How do the substituents (chloromethyl, 2-fluoroethyl, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Chloromethyl Group: Highly reactive in SN2 reactions; prone to hydrolysis under aqueous conditions. Stabilize using aprotic solvents (e.g., DCM) and low temperatures (0–5°C) .
  • 2-Fluoroethyl Group: Enhances metabolic stability via C-F bond strength. Fluorine’s electronegativity reduces electron density on the pyrazole ring, directing electrophilic attacks to the 4-position .
  • Trifluoromethyl Group: Electron-withdrawing effect increases ring acidity (pKa ~6–7), enabling deprotonation for metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological targets of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the trifluoromethyl group’s electron-withdrawing nature creates a positive potential at the pyrazole C4 position, favoring interactions with COX-2’s hydrophobic pocket .
  • Molecular Docking: Use AutoDock Vina to simulate binding to COX-1/COX-2. Validate with in vitro assays (e.g., COX inhibition IC50 comparisons) .

Q. What strategies resolve contradictions in reported biological activities (e.g., COX-2 vs. carbonic anhydrase inhibition)?

Methodological Answer:

  • Comparative SAR Analysis: Tabulate substituent effects across analogs (Table 1).

    Substituent PositionBiological TargetKey InteractionReference
    3-(Trifluoromethyl)COX-2Hydrophobic pocket binding
    5-(Chloromethyl)Carbonic AnhydraseZn²⁺ coordination
  • Selectivity Profiling: Use isoform-specific assays (e.g., human recombinant COX-1/COX-2) and X-ray crystallography to confirm binding modes .

Q. How can radiolabeling (e.g., ¹¹C, ¹²⁵I) enable in vivo tracking of this compound’s distribution?

Methodological Answer:

  • ¹¹C-Labeling: React precursor with [¹¹C]CH₃I in a Synthra module (≥98% radiochemical purity). Validate via PET imaging in inflammation models (e.g., LPS-induced murine paw edema) .
  • ¹²⁵I-Labeling: Iododestannylation using [¹²⁵I]NaI and chloramine-T. Confirm biodistribution via gamma counting and autoradiography .

Experimental Design & Data Analysis

Q. What analytical techniques validate purity and structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C): Key signals: δ 4.6–5.2 ppm (CH₂Cl, split due to ²JHF coupling from 2-fluoroethyl), δ 120–125 ppm (CF₃ in ¹³C NMR) .
  • LC-HRMS: Exact mass (C₈H₈ClF₄N₂): Calc. 258.0234; Found: 258.0238 .
  • X-ray Crystallography: Resolve regiochemistry (e.g., N1 vs. N2 substitution) and confirm dihedral angles between substituents .

Q. How to address low yields in chloromethylation reactions?

Methodological Answer:

  • Optimization Table:

    ParameterOptimal RangeEffect
    Temperature0–5°CReduces hydrolysis
    SolventAnhydrous DCMMinimizes side reactions
    CatalystFeCl₃ (10 mol%)Accelerates substitution
    Substrate Ratio1:1.2 (diketone:chloromethyl agent)Maximizes conversion
  • Troubleshooting: Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3) and quench with NaHCO₃ to remove excess reagent .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer potential?

Methodological Answer:

  • Contextual Factors:
    • Cell Line Variability: Test in multiple lines (e.g., OVCAR3 vs. HeLa) with COX-1/COX-2 expression profiling .
    • Dose-Dependence: Low doses (IC50 < 1 μM) may target COX-2, while higher doses (IC50 > 10 μM) induce apoptosis via p53 activation .
  • Mechanistic Studies: Use siRNA knockdown (e.g., COX-2 siRNA) to isolate pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

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